[3-(2-Aminoethyl)phenyl]methanol hydrochloride
Description
Contextualizing Aromatic Amino Alcohols in Contemporary Chemical Biology Research
Aromatic amino alcohols are a class of organic compounds characterized by the presence of an aromatic ring, an amino group (-NH2), and a hydroxyl group (-OH). This structural motif is a crucial pharmacophore found in numerous biologically active molecules and approved drugs. nih.gov The strategic placement of these functional groups allows for a variety of interactions with biological targets, making them a cornerstone in drug discovery.
Research has shown that the aryl-amino alcohol framework is essential for the activity of several classes of therapeutics. taylorandfrancis.com For instance, β-amino alcohols are key structural features in β-blockers, such as salbutamol (B1663637) and propranolol, which are included on the World Health Organization's List of Essential Medicines. nih.gov Beyond cardiovascular applications, this scaffold is actively investigated for a wide range of therapeutic possibilities. Scientists have synthesized and screened libraries of aromatic amino alcohols, revealing promising leads for new antibiotic and antifungal agents. nih.govmdpi.com Furthermore, the amino alcohol moiety is a recognized chemotype in antimalarial drugs, including quinine (B1679958) and mefloquine, where it is believed to interfere with the parasite's detoxification pathways. taylorandfrancis.comnih.gov The versatility of this structural class also extends to oncology, with various amino alcohol derivatives being explored for their antiproliferative activities against several cancer cell lines. researchgate.net
Strategic Importance of Phenylmethanol Derivatives in Synthetic and Medicinal Chemistry
Phenylmethanol, commonly known as benzyl (B1604629) alcohol, and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. wikipedia.orgimsc.res.in Benzyl alcohol itself is widely used as a precursor for a variety of esters and ethers utilized in the fragrance, soap, and flavor industries. wikipedia.org Its derivatives, which feature substitutions on the phenyl ring or modifications of the hydroxymethyl group, serve as key intermediates in the synthesis of pharmaceuticals.
The utility of phenylmethanol derivatives is demonstrated by their presence in a diverse array of drug molecules. For example, Diphenylmethanol is a precursor in the synthesis of antihistamines, antiallergenic agents, and antihypertensive drugs. wikipedia.org More complex derivatives are used as intermediates in the production of major pharmaceuticals; patents have detailed the synthesis of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives as crucial steps in manufacturing antidepressants like Citalopram. google.com The reactivity of the benzyl alcohol moiety allows for a wide range of chemical transformations, enabling chemists to construct complex molecular architectures. nih.govresearchgate.net This synthetic versatility solidifies the strategic importance of phenylmethanol derivatives as foundational components in the development of new chemical entities for both medicinal and industrial applications.
Table 2: Examples of Phenylmethanol Derivatives and Their Applications
| Compound | Key Application/Significance | Reference |
|---|---|---|
| Benzyl Alcohol (Phenylmethanol) | Precursor to esters/ethers in perfume and flavor industries; solvent. | wikipedia.org |
| Diphenylmethanol | Intermediate for antihistamines and antihypertensive agents. | wikipedia.org |
| Triphenylmethanol | Forms a stable trityl cation, used as a protective group in synthesis. | wikipedia.org |
| (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives | Intermediates in the synthesis of antidepressants (e.g., Citalopram). | google.com |
Overview of Current Research Trajectories Involving [3-(2-Aminoethyl)phenyl]methanol Hydrochloride
Direct research publications focusing specifically on this compound are scarce, indicating that its primary role is likely that of a synthetic intermediate or a research chemical rather than an end-product therapeutic. Its structure is a variation of phenylethanolamine, a class of compounds known for interacting with adrenergic and other neurotransmitter systems. wikipedia.org
Derivatives of phenylethanolamine are widely studied for their physiological effects. For instance, they are investigated as β3-adrenergic receptor agonists for potential treatments of obesity and type II diabetes. researchgate.net Other research explores their role as dopamine (B1211576) reuptake inhibitors, which has implications for neurological and psychiatric conditions. biomolther.org
Given this context, the research trajectory for a compound like this compound is likely focused on its use as a building block. Synthetic chemists may utilize this molecule to generate libraries of more complex phenylethanolamine derivatives. By systematically modifying the amino and hydroxyl groups or adding substituents to the phenyl ring, researchers can conduct structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates targeting specific receptors or enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of epinephrine. nih.gov Therefore, the value of this compound lies in its potential to contribute to the discovery and development of novel therapeutics within well-established research domains.
Established Synthetic Routes to this compound
Established synthetic pathways to this compound primarily involve multi-step sequences starting from readily available precursors. These methods often focus on the strategic introduction of the aminoethyl and hydroxymethyl functionalities onto the phenyl ring.
Approaches Involving Reduction of Corresponding Aldehyde or Benzyl Alcohol Precursors
A common strategy for the synthesis of this compound involves the reduction of a suitable precursor that already contains the aminoethyl moiety or a group that can be readily converted to it. For instance, a plausible route could start from a meta-substituted benzaldehyde (B42025) or benzyl alcohol derivative.
One hypothetical pathway could begin with 3-cyanobenzaldehyde. The aldehyde functionality can be protected, followed by reduction of the nitrile group to an amino group. Subsequent reduction of the protected aldehyde would yield the desired amino alcohol. Another approach involves the reduction of a nitro group to an amine. For example, a precursor like 3-(2-nitroethyl)benzaldehyde could be synthesized and then undergo selective reduction of the nitro group, followed by reduction of the aldehyde to the corresponding alcohol. The final product would then be converted to its hydrochloride salt.
Key to these approaches is the chemoselective reduction of one functional group in the presence of another. The choice of reducing agent is critical and depends on the specific functionalities present in the precursor molecule.
| Precursor Example | Key Transformation | Potential Reducing Agents |
| 3-Cyanobenzaldehyde | Reduction of nitrile and aldehyde | LiAlH₄, NaBH₄ (with protecting groups) |
| 3-(2-Nitroethyl)benzaldehyde | Reduction of nitro and aldehyde groups | Catalytic Hydrogenation (e.g., Pd/C), Metal Hydrides |
| Methyl 3-(2-nitroethyl)benzoate | Reduction of nitro group and ester | LiAlH₄, Catalytic Hydrogenation |
Nucleophilic Substitution and Derivatization Strategies for Amination
Nucleophilic substitution reactions offer a versatile method for introducing the aminoethyl group. A common and well-established method is the Gabriel synthesis. wikipedia.orgnrochemistry.comlibretexts.orgchemistrysteps.com This process involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis to release the primary amine. In the context of synthesizing this compound, a plausible precursor would be 3-(hydroxymethyl)phenethyl bromide.
The Gabriel synthesis is advantageous as it prevents over-alkylation, a common side reaction in direct amination with ammonia (B1221849). The reaction proceeds in two main steps:
Alkylation: Potassium phthalimide reacts with the alkyl halide via an S(_N)2 mechanism.
Hydrazinolysis: The resulting N-alkylphthalimide is treated with hydrazine to cleave the phthalimide group and yield the desired primary amine.
| Reagent | Role | Reaction Step |
| Potassium Phthalimide | Nitrogen nucleophile | Alkylation |
| 3-(Hydroxymethyl)phenethyl bromide | Electrophile | Alkylation |
| Hydrazine Hydrate | Cleaving agent | Hydrazinolysis |
General Synthetic Strategies for Phenylmethanol Derivatives with Aminoethyl Moieties
The synthesis of phenylmethanol derivatives bearing aminoethyl side chains often employs convergent strategies where the hydroxymethyl and aminoethyl groups are introduced in separate steps and then combined. A general approach could involve the preparation of a phenethylamine (B48288) derivative with a functional group at the meta position that can be converted to a hydroxymethyl group.
For example, starting from a meta-substituted phenethylamine, the functional group could be a carboxylic acid ester, which can be reduced to the corresponding alcohol. Alternatively, a halogenated phenethylamine could undergo a Grignard reaction followed by reaction with formaldehyde.
Catalytic hydrogenation of nitrostyrenes is another powerful method for preparing phenethylamines. A 3-(hydroxymethyl)nitrostyrene precursor could be catalytically hydrogenated to simultaneously reduce the nitro group and the double bond, yielding the target compound.
Advanced and Novel Synthetic Strategies for this compound
More recent synthetic efforts have focused on developing more efficient, selective, and sustainable methods, including enantioselective and catalytic approaches.
Enantioselective Synthesis and Stereochemical Control in Analog Preparation (if applicable)
While this compound itself is not chiral, the development of enantioselective methods for the synthesis of its chiral analogs is an area of significant interest, particularly for pharmaceutical applications. Chiral β-amino alcohols are important structural motifs in many biologically active compounds. nih.gov
Asymmetric synthesis of chiral phenylethanolamine derivatives often employs chiral catalysts or auxiliaries to control the stereochemistry of the newly formed stereocenter. nih.gov For instance, the asymmetric reduction of a corresponding prochiral ketone precursor, such as 3-(2-aminoacetyl)phenylmethanol, using chiral catalysts can yield enantiomerically enriched products. Chiral oxazaborolidine catalysts, as well as transition metal complexes with chiral ligands (e.g., Ru-BINAP), are commonly used for such transformations.
| Catalytic System | Type of Asymmetric Reaction | Potential Precursor |
| Chiral Oxazaborolidine/Borane | Asymmetric Ketone Reduction | 3-(2-Aminoacetyl)phenylmethanol |
| Ru-BINAP/H₂ | Asymmetric Hydrogenation | 3-(2-Aminoacetyl)phenylmethanol |
| Chiral Ligand/Organozinc Reagent | Asymmetric Alkynylation/Addition | 3-Formylphenylacetonitrile |
Catalytic Approaches in the Formation of Key Precursors
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. In the synthesis of this compound and its precursors, several catalytic strategies can be employed.
Catalytic hydrogenation is a key step in many of the established routes, for example, in the reduction of nitro groups or nitriles. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used.
Furthermore, iron-catalyzed direct amination of benzyl alcohols presents a more atom-economical alternative to traditional methods. researchgate.netacs.org This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with an amine to form an imine, followed by the reduction of the imine to the amine. This approach could potentially be adapted for the synthesis of the target compound.
Recent advances in catalysis also include the development of novel catalyst systems for specific transformations. For instance, the use of specific copper complexes for the aerobic oxidation of benzyl alcohols to benzaldehydes offers a green alternative to traditional oxidizing agents. mdpi.comrsc.org
| Catalytic Reaction | Catalyst Example | Application in Synthesis |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Reduction of nitro, nitrile, and alkene groups |
| Direct Amination | Iron complexes | Formation of the aminoethyl side chain |
| Aerobic Oxidation | Copper(II)-TEMPO | Selective oxidation of benzyl alcohol precursors |
An exploration of the synthetic and reactive landscape of this compound reveals its utility as a versatile building block in organic chemistry. This article details specific synthetic methodologies and delves into the chemical transformations possible at its distinct functional moieties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-(2-aminoethyl)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6,11H,4-5,7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETXTUIYZSPHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105572-53-0 | |
| Record name | [3-(2-aminoethyl)phenyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational and Theoretical Investigations of 3 2 Aminoethyl Phenyl Methanol Hydrochloride
Structure-Reactivity and Structure-Interaction Relationship Predictions
Prediction of Synthetic Accessibility and Lead-likeness
Beyond target interaction, computational tools are instrumental in assessing the viability of a compound as a potential therapeutic agent. This involves evaluating its synthetic accessibility and "lead-likeness."
Synthetic Accessibility
Synthetic accessibility (SA) is a measure of how easily a molecule can be synthesized. researchgate.net In silico algorithms predict SA by deconstructing the molecule into fragments and comparing these fragments to databases of known chemical reactions and commercially available starting materials. nih.govchemrxiv.org A score is often generated, with lower scores indicating greater ease of synthesis. researchgate.net
For [3-(2-Aminoethyl)phenyl]methanol hydrochloride, the structural components are relatively simple: a substituted benzene (B151609) ring, a primary alcohol, and a primary amine. acs.orgnih.gov These are common motifs in organic chemistry. acs.orgnih.gov Therefore, computational models would likely assign it a favorable synthetic accessibility score, suggesting that its synthesis could be achieved through well-established chemical reactions.
Lead-likeness
"Lead-likeness" refers to a set of physicochemical properties that are considered desirable for a compound in the early stages of drug discovery. These properties are associated with a higher probability of the compound being successfully developed into a drug. While there are several guidelines, a common one is a variation of Lipinski's "Rule of Five," which sets ranges for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scribd.combohrium.com
To assess the lead-likeness of this compound, its properties would be calculated and compared against these criteria.
Table 2: Predicted Lead-likeness Parameters for this compound
| Property | Predicted Value | Lead-likeness Guideline | Compliance |
| Molecular Weight | 189.67 g/mol | < 450 g/mol | Yes |
| logP | Approx. 1.2-1.8 | -2 to 4 | Yes |
| Hydrogen Bond Donors | 2 (OH, NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (O, N) | ≤ 10 | Yes |
| Rotatable Bonds | 3 | ≤ 10 | Yes |
Values for logP are estimations and can vary based on the prediction algorithm used. The table illustrates a typical computational assessment.
The data in the table suggests that this compound aligns well with typical lead-likeness criteria. Its relatively low molecular weight and number of rotatable bonds indicate a structurally simple and less complex molecule, which is often preferred in early-stage drug development. The balanced number of hydrogen bond donors and acceptors, along with a moderate predicted logP, suggests it possesses a good balance of hydrophilicity and hydrophobicity.
Investigational Biological and Biochemical Interactions of 3 2 Aminoethyl Phenyl Methanol Hydrochloride in Vitro and in Silico
Ligand-Target Binding Profiling and Interaction Hypotheses
The chemical structure of [3-(2-Aminoethyl)phenyl]methanol hydrochloride, featuring a phenylethylamine backbone, suggests a potential for interaction with various biogenic amine targets.
Interaction with Neurotransmitter Systems (e.g., Serotonin (B10506) and Norepinephrine (B1679862) Receptors)
Compounds with a phenylethylamine scaffold are known to interact with monoamine neurotransmitter systems. Hypothetically, this compound could exhibit affinity for serotonin (5-HT) and norepinephrine (NE) receptors. To investigate this, a comprehensive radioligand binding assay panel would be required. This would involve testing the compound's ability to displace specific radiolabeled ligands from a variety of serotonin and norepinephrine receptor subtypes.
Table 1: Hypothetical Binding Affinity Profile for this compound at Serotonin and Norepinephrine Receptors
| Receptor Subtype | Assay Type | Parameter | Hypothetical Value |
| 5-HT1A | Radioligand Binding | Ki (nM) | Data not available |
| 5-HT2A | Radioligand Binding | Ki (nM) | Data not available |
| 5-HT2C | Radioligand Binding | Ki (nM) | Data not available |
| α1-Adrenergic | Radioligand Binding | Ki (nM) | Data not available |
| α2-Adrenergic | Radioligand Binding | Ki (nM) | Data not available |
| β1-Adrenergic | Radioligand Binding | Ki (nM) | Data not available |
| β2-Adrenergic | Radioligand Binding | Ki (nM) | Data not available |
This table is for illustrative purposes only and does not represent actual experimental data.
Further functional assays, such as measuring second messenger responses (e.g., cAMP accumulation or calcium mobilization) in cells expressing these receptors, would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Modulation of Monoamine Oxidase Activity (In Vitro Investigations)
The aminoethyl side chain in this compound makes it a structural analog of monoamine neurotransmitters, suggesting it could be a substrate or inhibitor of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). In vitro investigations would be essential to determine any such activity. These studies would typically involve incubating purified MAO-A and MAO-B enzymes with the compound and a suitable substrate, then measuring the rate of product formation.
Table 2: Hypothetical Monoamine Oxidase Inhibition Profile for this compound
| Enzyme | Assay Type | Parameter | Hypothetical Value |
| MAO-A | Enzyme Inhibition Assay | IC50 (µM) | Data not available |
| MAO-B | Enzyme Inhibition Assay | IC50 (µM) | Data not available |
This table is for illustrative purposes only and does not represent actual experimental data.
Determining the IC50 values would quantify the compound's potency as an inhibitor, and further kinetic studies could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).
Hypothetical Interactions with Other Biological Targets
Beyond the primary monoamine systems, the structural motifs of this compound could allow for interactions with other biological targets. Broader screening panels, such as those offered by contract research organizations, could be employed to test for off-target activities at a wide range of receptors, ion channels, and transporters. This would be crucial for understanding the compound's selectivity profile.
Enzyme Modulation and Inhibition Studies (In Vitro/In Silico)
The potential for this compound to modulate the activity of various enzymes extends beyond MAO.
Investigating Enzyme Activity Perturbation by this compound
To explore a wider range of enzyme interactions, a broad panel of enzymatic assays would be necessary. This could include enzymes involved in drug metabolism (e.g., cytochrome P450 isoforms), signaling pathways (e.g., kinases, phosphatases), and other metabolic processes. Any significant "hits" from such a screening campaign would require confirmation and further characterization to determine the functional consequences of the interaction.
Molecular Docking and Binding Affinity Predictions for Enzyme Targets
In the absence of experimental data, in silico methods like molecular docking could offer preliminary insights into the potential interactions of this compound with enzyme targets. This would involve creating a 3D model of the compound and computationally placing it into the active site of various enzymes for which crystal structures are available (e.g., MAO-A, MAO-B, various cytochrome P450s).
The docking simulations would predict the preferred binding pose and estimate the binding affinity (e.g., docking score or predicted Ki). These predictions could help prioritize which enzymes to investigate experimentally.
Table 3: Hypothetical Molecular Docking Predictions for this compound with Enzyme Targets
| Enzyme Target | Docking Software | Predicted Binding Affinity (e.g., kcal/mol) | Key Hypothetical Interactions |
| MAO-A | (e.g., AutoDock Vina) | Data not available | Data not available |
| MAO-B | (e.g., AutoDock Vina) | Data not available | Data not available |
| CYP2D6 | (e.g., Schrödinger Glide) | Data not available | Data not available |
| CYP3A4 | (e.g., Schrödinger Glide) | Data not available | Data not available |
This table is for illustrative purposes only and does not represent actual computational data.
It is crucial to emphasize that these computational predictions are hypothetical and would require validation through experimental in vitro assays.
Cellular Pathway Perturbation Analyses (In Vitro Investigations)
Modulation of Cellular Signaling Pathways (e.g., Cell Growth and Apoptosis)
No published studies were identified that investigate the effects of this compound on cellular signaling pathways related to cell growth and apoptosis in vitro.
Investigations into Neuroprotective Effects in Cellular Models (In Vitro)
There is no available research detailing the neuroprotective effects of this compound in in vitro cellular models.
Studies on Anti-inflammatory Mechanisms in Cell Lines (In Vitro)
No in vitro studies on the anti-inflammatory mechanisms of this compound in cell lines have been found in the public domain.
Structure-Activity Relationship (SAR) Elucidation for this compound Analogues
Correlating Structural Modifications with In Vitro Biological Interactions
Due to the lack of in vitro biological data for this compound and its analogues, no structure-activity relationship studies correlating structural modifications with biological interactions could be found.
Design Principles for Novel Analogues with Targeted In Vitro Activities
Without foundational in vitro activity data, the principles for designing novel analogues of this compound with targeted activities have not been established in the scientific literature.
Future Directions and Emerging Research Avenues for 3 2 Aminoethyl Phenyl Methanol Hydrochloride
Exploration of Unexplored Synthetic Pathways and Derivatization Strategies
The future of research into [3-(2-Aminoethyl)phenyl]methanol hydrochloride lies in the development of novel and efficient synthetic methodologies. While classical approaches to phenylethanolamine synthesis are established, there is considerable scope for innovation. Modern synthetic biology and metabolic engineering offer the potential for de novo biosynthetic pathways to produce the core scaffold, potentially leading to more sustainable and scalable production methods. nih.govbiorxiv.org Computational tools are becoming increasingly adept at predicting novel biosynthetic routes for aromatic compounds. biorxiv.org
Furthermore, the exploration of transition-metal-free radical coupling reactions could provide greener alternatives to traditional synthetic methods for creating key bonds within the molecule and its derivatives. nih.gov Derivatization of the core structure of this compound is a key area for future investigation. Strategies could focus on several key areas:
Modification of the Amino Group: Introduction of various substituents on the nitrogen atom can significantly alter the compound's physicochemical properties and biological activity. Techniques such as reductive amination with a variety of aldehydes and ketones could yield a diverse library of N-substituted derivatives. nih.gov
Alterations to the Phenyl Ring: The aromatic ring presents a canvas for modification through electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups that could modulate target affinity and selectivity.
Modification of the Methanol Group: The primary alcohol offers a site for esterification or etherification, which could be used to create prodrugs or alter the pharmacokinetic profile of the parent compound.
The systematic exploration of these derivatization strategies, potentially guided by combinatorial chemistry approaches, could lead to the discovery of novel analogs with enhanced or entirely new pharmacological profiles.
Identification of Novel Investigational Biological Targets and Pathways
While the biological targets of this compound are not yet fully elucidated, its structural similarity to known bioactive molecules, such as phenylethanolamines and benzylamines, suggests a range of potential targets that warrant investigation. nih.govwikipedia.org Future research should focus on screening this compound and its derivatives against a broad panel of receptors, enzymes, and transporters.
Potential, yet unexplored, biological targets could include:
Trace Amine-Associated Receptors (TAARs): Given its structure as a phenethylamine (B48288) derivative, it is plausible that this compound could interact with members of the TAAR family, which are implicated in a variety of neurological and metabolic processes. nih.gov
Enzymes of the Catecholamine Pathway: The structural resemblance to norepinephrine (B1679862) suggests that this compound could interact with enzymes involved in catecholamine metabolism, such as Phenylethanolamine N-methyltransferase (PNMT). anl.govnih.gov Designing transition-state analogues based on this scaffold could lead to potent and selective enzyme inhibitors. researchgate.netnih.gov
Copper Amine Oxidases: Benzylamine derivatives have been identified as inhibitors of copper amine oxidases, suggesting that this compound could also modulate the activity of these enzymes, which are involved in various physiological processes. nih.gov
Dopamine (B1211576) Transporter (DAT): The phenethylamine scaffold is a common feature in many dopamine reuptake inhibitors. Investigating the interaction of this compound with DAT could reveal potential applications in neurological disorders. biomolther.org
A systematic approach, perhaps utilizing chemogenomics, could help to identify and validate these and other novel biological targets, thereby opening up new therapeutic avenues. rsc.org
Integration of Advanced Computational Studies for Predictive Modeling
Advanced computational techniques are poised to play a pivotal role in accelerating research into this compound. In silico methods can provide valuable insights into the compound's structure-activity relationships (SAR), predict its pharmacokinetic properties, and identify potential biological targets before resource-intensive laboratory experiments are undertaken.
Key computational approaches that could be integrated include:
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its virtual derivatives to the active sites of various proteins. This can help in prioritizing which compounds to synthesize and test. ijcce.ac.irnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of novel derivatives and guide lead optimization.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its biological target over time, offering insights into the stability of the ligand-protein complex and the energetic contributions of different interactions. nih.gov
Pharmacophore Modeling: This approach can be used to identify the key chemical features of this compound that are essential for its biological activity. This information can then be used to design new molecules with improved properties.
By integrating these computational tools into the research workflow, a more rational and efficient approach to drug discovery and development can be achieved. nih.gov
Development of Novel this compound-Based Research Tools
Beyond its potential as a therapeutic agent, the scaffold of this compound can be leveraged to develop novel chemical probes and research tools. These tools can be invaluable for studying biological systems and validating new drug targets. vanderbilt.edunih.gov
Future directions in this area could involve:
Fluorescently Labeled Probes: By attaching a fluorescent tag to the molecule, researchers can create probes to visualize the localization and dynamics of its biological targets within cells and tissues. Derivatization agents like fluorescamine (B152294) or dansyl-chloride could be explored for this purpose. nih.govnih.gov
Photoaffinity Labels: The incorporation of a photoreactive group into the structure of this compound would allow for the creation of photoaffinity labels. These tools can be used to irreversibly bind to the target protein upon photoactivation, facilitating its identification and characterization.
Biotinylated Probes for Affinity Purification: Attaching a biotin (B1667282) tag would enable the use of the compound in affinity purification experiments to isolate its binding partners from complex biological mixtures.
Selective Inhibitors for Target Validation: By optimizing the structure of this compound for high affinity and selectivity for a specific target, potent and selective inhibitors can be developed. Such inhibitors are crucial tools for elucidating the physiological and pathological roles of their target proteins. chemicalprobes.org
The development of such research tools would not only advance our understanding of the specific biological systems targeted by this compound but also contribute to the broader field of chemical biology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(2-Aminoethyl)phenyl]methanol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-(hydroxymethyl)benzaldehyde with 2-aminoethanol under acidic conditions, followed by HCl treatment. Key parameters include pH control (pH 4–6) to prevent side reactions and temperature modulation (25–40°C) to optimize intermediate stability . Yield improvements (≥75%) are achievable using catalytic hydrogenation with Pd/C or PtO₂ under inert atmospheres .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use tandem analytical techniques:
- 1H/13C NMR : Verify the presence of the aminoethyl (-CH₂NH₂) and benzyl alcohol (-CH₂OH) groups. Expected shifts: δ 3.4–3.6 ppm (CH₂NH₂) and δ 4.5–4.7 ppm (CH₂OH) .
- HPLC-MS : Confirm purity (>98%) and molecular ion peak [M+H]⁺ at m/z 200.1 (calculated for C₉H₁₄ClNO) .
- FTIR : Identify N-H stretching (3300 cm⁻¹) and O-H bending (1250 cm⁻¹) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (risk of irritation ).
- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation noted in structurally similar amines ).
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (per GHS guidelines ).
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental models are suitable for studying its activity?
- Methodological Answer : The compound’s primary amine and hydroxyl groups enable interactions with G-protein-coupled receptors (GPCRs). Use:
- In vitro assays : Radioligand binding studies (e.g., with ³H-labeled antagonists) to measure affinity for adrenergic receptors .
- Cell-based models : HEK293 cells transfected with target receptors to assess cAMP modulation via ELISA .
- Contradiction Note : reports dopamine receptor affinity, while emphasizes indole derivatives; validate specificity using knockout models .
Q. What strategies resolve contradictions in reported stability data for aqueous solutions of this compound?
- Methodological Answer : Stability varies with pH and temperature:
- pH-Dependent Hydrolysis : At pH >7, the aminoethyl group undergoes hydrolysis (t₁/₂ = 24 hrs at 25°C). Use buffered solutions (pH 5–6) to extend stability (t₁/₂ >72 hrs) .
- Degradation Products : Monitor via LC-MS for peaks at m/z 154.1 (cleaved aminoethyl fragment) and 168.2 (oxidized benzyl alcohol) .
Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack (e.g., amino group reactivity ).
- MD Simulations : Simulate solvation dynamics in polar aprotic solvents (e.g., DMSO) to assess aggregation tendencies .
- Validation : Cross-check predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy ).
Data Contradiction Analysis
Q. Discrepancies in reported melting points (241–243°C vs. 235–238°C): How should researchers validate and address this?
- Methodological Answer :
- Purity Check : Reanalyze samples via DSC (Differential Scanning Calorimetry) to rule out impurities (e.g., residual solvents lowering mp ).
- Crystallography : Compare XRD patterns with reference data ( vs. 4) to identify polymorphic forms .
Research Applications Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
